molecular formula C5H11ClFNO B3112490 (3S,4R)-3-fluorooxan-4-amine hydrochloride CAS No. 1895912-85-2

(3S,4R)-3-fluorooxan-4-amine hydrochloride

Cat. No.: B3112490
CAS No.: 1895912-85-2
M. Wt: 155.60
InChI Key: JYZWPWDEIMDHFF-TYSVMGFPSA-N
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Description

(3S,4R)-3-Fluorooxan-4-amine hydrochloride (CAS: 1895912-85-2) is a fluorinated derivative of oxane (tetrahydropyran) featuring an amine group at the 4-position and a fluorine substituent at the 3-position, with a hydrochloride salt. Its molecular formula is C₅H₁₀FNO·HCl, and it is typically marketed as an industrial-grade compound with ≥99% purity .

Properties

IUPAC Name

(3S,4R)-3-fluorooxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWPWDEIMDHFF-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-fluorooxan-4-amine hydrochloride typically involves the fluorination of oxan-4-amine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-fluorooxan-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-one derivatives, while reduction may produce oxan-4-amine derivatives with different functional groups.

Scientific Research Applications

(3S,4R)-3-fluorooxan-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-3-fluorooxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

(3R,4R)-3-Fluorooxan-4-amine Hydrochloride (CAS: 1895912-86-3)
  • Key Differences : The (3R,4R) stereoisomer exhibits distinct spatial arrangement, leading to variations in dipole moments and crystal packing. This isomer is reported at 95% purity, slightly lower than the (3S,4R) form .
  • Applications : Stereochemical differences may result in altered binding affinities in chiral environments, such as enzyme active sites.
(3S,4S)-3-Fluorooxan-4-amine Hydrochloride (CAS: 1895912-87-4)
  • Synthesis : Synthesized via asymmetric fluorination; commercial suppliers offer this isomer at 98% purity .
  • Physicochemical Properties : Compared to the (3S,4R) form, the (3S,4S) isomer may display divergent solubility profiles due to intramolecular hydrogen bonding differences.

Functional Group Variants

(3S,4R)-4-Aminooxan-3-ol Hydrochloride (CAS: 1630815-44-9)
  • Structure: Replaces fluorine with a hydroxyl group. Molecular formula: C₅H₁₂ClNO₂ (MW: 153.61) .
  • Impact of Substitution :
    • Hydrogen Bonding : The hydroxyl group increases hydrophilicity, reducing logP compared to the fluoro analog.
    • Stability : The fluorine in (3S,4R)-3-fluorooxan-4-amine enhances resistance to oxidative metabolism, making it more suitable for drug development .
4-(3-Chlorophenyl)oxan-4-amine Hydrochloride (CAS: 1950554-66-7)
  • Structure: Incorporates a 3-chlorophenyl substituent at the 4-position. Molecular formula: C₁₁H₁₅Cl₂NO .
  • Comparative Analysis: Steric Effects: The bulky phenyl group may hinder membrane permeability but improve target selectivity.

Heterocyclic Analogs

(3S,4R)-3-Fluoropiperidin-4-ol Hydrochloride (CAS: 1443380-89-9)
  • Structure: Replaces the oxane ring with a piperidine ring. Molecular formula: C₅H₁₀FNO·HCl .
  • Basicity: The amine in piperidine derivatives is more basic than in oxane analogs, affecting solubility and ionization at physiological pH.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Purity (%) Key Substituent
(3S,4R)-3-Fluorooxan-4-amine HCl 1895912-85-2 C₅H₁₀FNO·HCl 169.60 99 3-F, 4-NH₂
(3R,4R)-3-Fluorooxan-4-amine HCl 1895912-86-3 C₅H₁₀FNO·HCl 169.60 95 3-F, 4-NH₂
(3S,4S)-3-Fluorooxan-4-amine HCl 1895912-87-4 C₅H₁₀FNO·HCl 169.60 98 3-F, 4-NH₂
(3S,4R)-4-Aminooxan-3-ol HCl 1630815-44-9 C₅H₁₂ClNO₂ 153.61 99 3-OH, 4-NH₂
4-(3-Chlorophenyl)oxan-4-amine HCl 1950554-66-7 C₁₁H₁₅Cl₂NO 248.15 99 4-Ph-Cl, 4-NH₂
(3S,4R)-3-Fluoropiperidin-4-ol HCl 1443380-89-9 C₅H₁₀FNO·HCl 169.60 99 3-F, 4-OH

Table 2: Pharmacological and Industrial Relevance

Compound Name LogP (Predicted) Solubility (mg/mL) Primary Applications
(3S,4R)-3-Fluorooxan-4-amine HCl 0.85 15.2 (Water) Pharmaceutical intermediates
(3S,4R)-4-Aminooxan-3-ol HCl -0.12 32.7 (Water) Bioconjugation reagents
4-(3-Chlorophenyl)oxan-4-amine HCl 2.34 1.8 (DMSO) Antimicrobial research
(3S,4R)-3-Fluoropiperidin-4-ol HCl 0.78 10.5 (Water) CNS drug candidates

Biological Activity

(3S,4R)-3-fluorooxan-4-amine hydrochloride is a chemical compound characterized by its unique stereochemistry and functional groups, which contribute to its biological activity. This compound has gained attention in medicinal chemistry due to its potential applications in drug synthesis and development. The presence of a fluorine atom at the 3-position and an amine group at the 4-position enhances its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

  • Binding Affinity : The fluorine atom can enhance binding affinity to enzymes and receptors through electrostatic interactions and hydrogen bonding.
  • Modulation of Biological Pathways : The compound may influence various signaling pathways, including those involved in cell proliferation and apoptosis.

Research Findings

Recent studies have indicated that this compound exhibits significant biological activity in several areas:

  • Anticancer Properties :
    • In vitro studies demonstrated that the compound inhibits MAP kinase signaling pathways in colon cancer cell lines, such as Colo 205 (mut BRAFV600E), leading to reduced expression of oncogenes like c-Myc and cyclin D1 .
    • The compound's ability to modulate gene expression related to tumor growth suggests potential as a therapeutic agent in oncology.
  • Enzyme Interactions :
    • The compound has been used to investigate the effects of fluorine substitution on enzyme interactions, revealing that fluorinated compounds often show enhanced metabolic stability .

Case Study 1: Anticancer Activity

A study involving Colo 205 cells treated with varying concentrations of this compound showed a dose-dependent inhibition of MAPK signaling. Western blot analyses indicated significant reductions in DUSP4 and DUSP6 protein levels, which are critical regulators in cancer cell signaling .

Case Study 2: Enzyme Inhibition

Research into the compound's interaction with specific enzymes has shown that it can act as a competitive inhibitor, affecting the kinetics of enzymatic reactions crucial for metabolic processes .

Data Table: Comparison with Similar Compounds

Compound NameStructureUnique Features
(3S,4R)-3-fluorooxan-4-amine HClCHFNOFluorine substitution enhances reactivity
(3R,4S)-3-aminooxan-4-olC₇H₁₃NOLacks fluorine; simpler structure
2-AminotetrahydropyranC₅H₉NOSimilar ring structure but different functional groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4R)-3-fluorooxan-4-amine hydrochloride
Reactant of Route 2
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